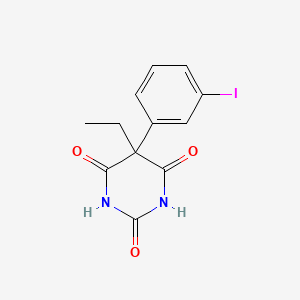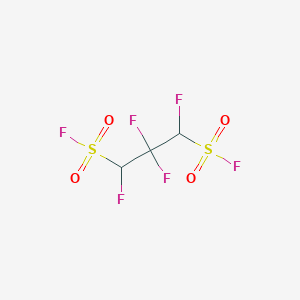
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is a fluorinated organic compound with the molecular formula C3H2F4O4S2. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives. One common method includes the reaction of propane-1,3-disulfonyl difluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to yield less oxidized sulfur compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its behavior in different chemical and biological environments.
Comparaison Avec Des Composés Similaires
- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride
- 1,1,2,2-Tetrafluoropropane-1,3-disulfonyl difluoride
Comparison: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of four fluorine atoms in specific positions can influence its reactivity and stability, making it more suitable for certain applications than its hexafluorinated or tetrafluorinated counterparts.
Propriétés
Numéro CAS |
90127-86-9 |
|---|---|
Formule moléculaire |
C3H2F6O4S2 |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
1,2,2,3-tetrafluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H2F6O4S2/c4-1(14(8,10)11)3(6,7)2(5)15(9,12)13/h1-2H |
Clé InChI |
PRMAWLIGMLSIBT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)S(=O)(=O)F)(F)F)(F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



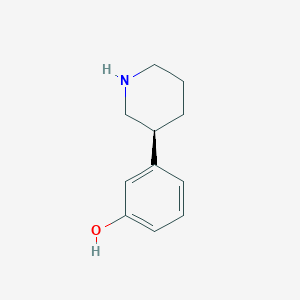

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
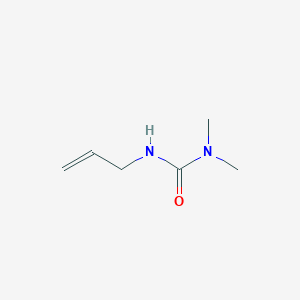

amino}-L-alanine](/img/structure/B14386679.png)
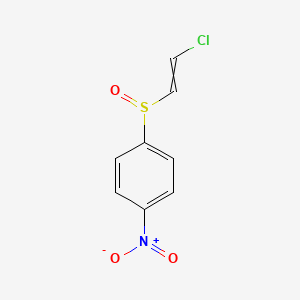
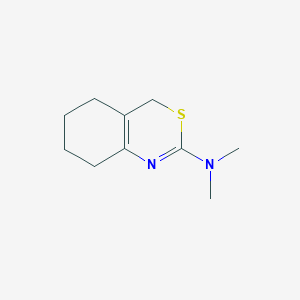
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
